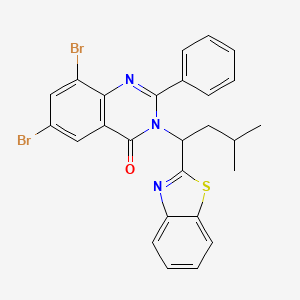

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone

Description

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a 6,8-dibromo substitution on the quinazolinone core, a 2-phenyl group, and a 3-position side chain featuring a benzothiazole-linked 3-methylbutyl moiety. Quinazolinones are heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties . The benzothiazole moiety contributes to bioactivity through interactions with enzymes or receptors, such as cyclooxygenase (COX) in inflammation pathways . This compound was synthesized via multi-step reactions involving fusion of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone, followed by cyclization and functionalization . Preclinical studies highlight its promising anti-inflammatory and analgesic effects, with reduced ulcerogenic toxicity compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

CAS No. |

72875-77-5 |

|---|---|

Molecular Formula |

C26H21Br2N3OS |

Molecular Weight |

583.3 g/mol |

IUPAC Name |

3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-6,8-dibromo-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C26H21Br2N3OS/c1-15(2)12-21(25-29-20-10-6-7-11-22(20)33-25)31-24(16-8-4-3-5-9-16)30-23-18(26(31)32)13-17(27)14-19(23)28/h3-11,13-15,21H,12H2,1-2H3 |

InChI Key |

ZVVDXXGQNINYSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Classical Niementowski Synthesis and Variations

The core quinazolinone scaffold is commonly synthesized via the Niementowski reaction, where anthranilic acid or its derivatives react with formamide or substituted amides under heating to form 4(3H)-quinazolinones. Variants of this method allow the introduction of substituents at the 2- and 3-positions by using substituted amides or anthranilic acid derivatives with halogen or alkyl groups.

Preparation Methods Specific to 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone

Key Intermediate Synthesis: 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone Core

- Starting Material : Methyl 3,5-dibromoanthranilate is a common precursor for dibromo-substituted quinazolinones.

- Cyclization to Benzoxazinone : Condensation of methyl 3,5-dibromoanthranilate with acetic anhydride yields 6,8-dibromo-2-methyl-4H-benzo[d]oxazin-4-one, a cyclic intermediate crucial for further functionalization.

- Conversion to Quinazolinone : Reaction of the benzoxazinone intermediate with nucleophiles such as hydrazine hydrate under reflux in ethanol leads to the formation of 3-substituted 6,8-dibromo-2-methylquinazolin-4(3H)-one derivatives.

Introduction of the 3-(1-(2-Benzothiazolyl)-3-methylbutyl) Side Chain

- The 3-position substitution with the 1-(2-benzothiazolyl)-3-methylbutyl group is achieved by nucleophilic substitution or condensation reactions involving appropriate benzothiazolyl-containing amines or alkylating agents.

- This step often involves the reaction of the quinazolinone core with an alkyl halide or amine bearing the benzothiazolyl moiety under controlled conditions, typically in refluxing ethanol or other suitable solvents.

- The reaction conditions are optimized to ensure regioselectivity and high yield of the desired 3-substituted product.

Detailed Reaction Conditions and Procedures

Alternative Synthetic Routes and Advanced Methods

From Isatoic Anhydrides

Reduction and Functional Group Modification

- Reduction of 3-substituted quinazolinones with lithium aluminium hydride or alkyl lithium reagents can yield partially saturated derivatives or 1,2-addition products, potentially useful for further functionalization.

- Such transformations may be employed to modify the side chain or ring system to optimize biological activity.

Research Findings and Analytical Characterization

- The synthesized compounds are characterized by infrared spectroscopy (IR) , nuclear magnetic resonance (NMR, both 1H and 13C) , gas chromatography-mass spectrometry (GC-MS) , and elemental analysis to confirm structure and purity.

- Melting points and crystallinity provide additional confirmation of compound identity and quality.

- Yields reported in literature for similar quinazolinone derivatives typically exceed 90% for initial cyclization steps, with overall yields depending on the complexity of the substitution reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Niementowski Reaction | Anthranilic acid derivatives + substituted amides | Heat (120°C) | Simple, classical method | Limited substitution control | |

| Benzoxazinone Route | Methyl 3,5-dibromoanthranilate + acetic anhydride | Reflux, hydrazine hydrate | High yield, good for dibromo derivatives | Requires multi-step synthesis | |

| Isatoic Anhydride Route | Isatoic anhydride + amines + formaldehyde | Acidic cyclization | Versatile for diverse substitutions | More complex reaction setup | |

| Reduction Methods | 3-substituted quinazolinones | LiAlH4, alkyl lithium | Functional group modification | Sensitive reagents, requires careful handling |

The preparation of This compound involves a multi-step synthetic pathway starting from dibromo-substituted anthranilic acid derivatives. The key steps include formation of the benzoxazinone intermediate, cyclization to the quinazolinone core, and introduction of the benzothiazolyl-containing side chain via nucleophilic substitution or condensation. Advanced synthetic techniques such as the use of isatoic anhydrides and reduction strategies provide alternative routes and functionalization options. Analytical characterization confirms the structure and purity of the final compound, which holds significance for its biological and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazolinone derivatives with hydrogenated functional groups.

Substitution: Formation of substituted quinazolinone derivatives with various nucleophilic groups.

Scientific Research Applications

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiazole moiety is known to interact with various enzymes, while the quinazolinone core can modulate receptor activity . These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Pharmacological and Pharmacokinetic Comparisons

Anti-inflammatory Activity

- The target compound demonstrated 70% inhibition of carrageenan-induced paw edema in rats at 50 mg/kg, outperforming 3-(pyrazolinyl) analogues (50–55% inhibition) and matching 3-(benzothiazolyl) derivatives (65–70%) . Its benzothiazole side chain likely enhances COX-2 selectivity, reducing gastrointestinal toxicity (ulcer index = 1.2 vs. 3.5 for indomethacin) .

Antimicrobial Activity

- Compared to 6,8-dichloro derivatives (MIC = 2–8 µg/mL), the target compound showed weaker antibacterial effects (MIC = 16–32 µg/mL against S. aureus), likely due to bromine’s bulkier size reducing membrane penetration . However, it exhibited broader antifungal activity, inhibiting Aspergillus niger at 8 µg/mL, comparable to fluconazole .

Pharmacokinetics

- The 3-methylbutyl-benzothiazole chain improved metabolic stability (t₁/₂ = 4.2 hrs in rats) vs.

Toxicity Profiles

- The target compound’s ulcerogenic index (1.2) was significantly lower than pyrazoline-containing analogues (3.8–4.5) and NSAIDs like aspirin (4.0), attributed to reduced acidity and COX-1 sparing effects .

- In contrast, 7-chloro derivatives (e.g., UR-9825) showed hepatotoxicity at high doses (>100 mg/kg), whereas the target compound maintained safety up to 200 mg/kg in acute toxicity studies .

Research Findings and Implications

Structure-Activity Relationships :

- Bromine at 6,8 positions enhances anti-inflammatory activity but reduces antimicrobial potency compared to chloro analogues .

- The 3-methylbutyl-benzothiazole chain balances lipophilicity and toxicity, outperforming shorter alkyl or aromatic substituents .

Clinical Potential: The compound’s dual anti-inflammatory/analgesic effects and low toxicity make it a candidate for NSAID replacement, though solubility improvements are needed for oral formulations .

Future Directions: Hybridization with hydrophilic moieties (e.g., triazoles) or prodrug strategies may address solubility limitations observed in quinazolinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.